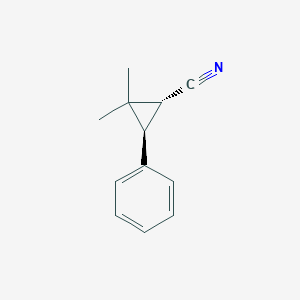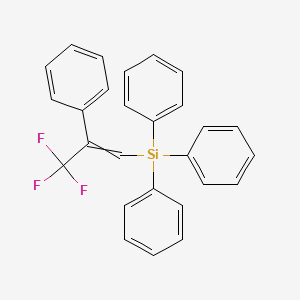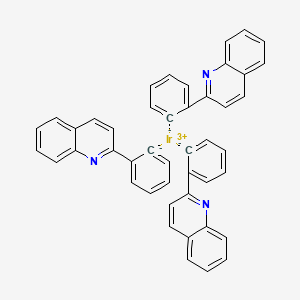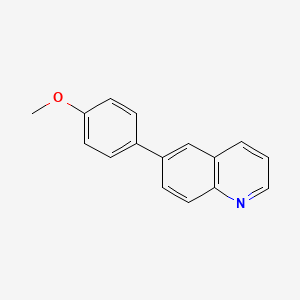
Methyl 4-methoxy-3-nitro-5-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-3-nitro-5-propylbenzoate is an organic compound with the molecular formula C₁₂H₁₅NO₅. It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a nitro group, and a propyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-nitro-5-propylbenzoate typically involves the esterification of 4-methoxy-3-nitro-5-propylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methoxy-3-nitro-5-propylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 4-methoxy-3-amino-5-propylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitro-5-propylbenzoic acid.
Applications De Recherche Scientifique
Methyl 4-methoxy-3-nitro-5-propylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-3-nitro-5-propylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, while the ester group can be hydrolyzed to release the active carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 3,4,5-trimethoxybenzoate: Contains additional methoxy groups, leading to different chemical properties.
Methyl 4-methoxy-3-nitrobenzoate: Lacks the propyl group, resulting in different physical and chemical characteristics.
Uniqueness
Methyl 4-methoxy-3-nitro-5-propylbenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the propyl group differentiates it from other similar compounds, affecting its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
647856-00-6 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
methyl 4-methoxy-3-nitro-5-propylbenzoate |
InChI |
InChI=1S/C12H15NO5/c1-4-5-8-6-9(12(14)18-3)7-10(13(15)16)11(8)17-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
CPJKJQCUPHSYMC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)








